5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid
Description
Structural Characterization of 5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic Acid
International Union of Pure and Applied Chemistry Nomenclature and Systematic Identification
The compound this compound follows systematic International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds. The systematic name reflects the pyrimidine ring system as the parent structure, with specific positional indicators for each substituent group. The chloro substituent occupies the 5-position, while the furylmethylamino group is located at the 2-position, and the carboxylic acid functionality is positioned at the 4-carbon of the pyrimidine ring.
The Chemical Abstracts Service registry number for this compound is 1087792-09-3, providing a unique identifier for database searches and regulatory documentation. Alternative nomenclature includes the descriptor "5-chloro-2-(furan-2-ylmethylamino)pyrimidine-4-carboxylic acid," which emphasizes the furan ring system within the amino substituent. The International Chemical Identifier representation provides a standardized format for computational chemistry applications and structural database storage.
The systematic identification follows established rules for heterocyclic nomenclature, where the pyrimidine numbering system begins with nitrogen atoms at positions 1 and 3. This numbering convention ensures consistent identification across different chemical databases and literature sources. The compound belongs to the broader class of substituted pyrimidinecarboxylic acids, which are characterized by their aromatic nitrogen-containing ring systems and carboxyl functional groups.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₀H₈ClN₃O₃, indicating a composition of ten carbon atoms, eight hydrogen atoms, one chlorine atom, three nitrogen atoms, and three oxygen atoms. This formula represents a relatively compact heterocyclic structure with multiple functional groups contributing to its overall molecular complexity.
The molecular weight of the compound is calculated to be 253.64 grams per mole, placing it within the range of small organic molecules suitable for various pharmaceutical and chemical applications. The molecular weight distribution among constituent elements shows carbon comprising the largest portion at approximately 47.3% by mass, followed by oxygen at 18.9%, nitrogen at 16.6%, chlorine at 14.0%, and hydrogen at 3.2%. This distribution reflects the predominance of the aromatic ring systems and the presence of heteroatoms that contribute to the compound's polarity and potential biological activity.
| Element | Count | Atomic Weight (g/mol) | Total Weight (g/mol) | Percentage (%) |
|---|---|---|---|---|
| Carbon | 10 | 12.01 | 120.10 | 47.3 |
| Hydrogen | 8 | 1.008 | 8.064 | 3.2 |
| Chlorine | 1 | 35.45 | 35.45 | 14.0 |
| Nitrogen | 3 | 14.007 | 42.021 | 16.6 |
| Oxygen | 3 | 15.999 | 47.997 | 18.9 |
| Total | 25 | - | 253.632 | 100.0 |
The molecular formula analysis reveals important structural features, including the presence of three nitrogen atoms that participate in both the pyrimidine ring system and the amino linkage. The three oxygen atoms are distributed between the carboxylic acid group and the furan ring system, contributing to the compound's hydrogen bonding capabilities and overall polarity. The single chlorine atom serves as an electron-withdrawing substituent that influences the electronic properties of the pyrimidine ring.
X-ray Crystallographic Data and Conformational Studies
Crystallographic analysis of pyrimidine-containing compounds reveals important structural information about molecular geometry and intermolecular interactions. Related pyrimidine derivatives demonstrate essentially planar molecular conformations with root mean square deviations for non-hydrogen atoms typically ranging from 0.009 to 0.016 Å. This planarity is characteristic of aromatic heterocyclic systems and contributes to efficient molecular packing in crystalline phases.
The crystal packing behavior of pyrimidine carboxylic acid derivatives is governed by hydrogen bonding interactions, particularly involving the carboxylic acid functional group and amino substituents. X-ray crystallographic studies of similar compounds show that molecules frequently organize into inversion dimers through pairs of hydrogen bonds, forming characteristic ring motifs. These dimeric arrangements are typically stabilized by additional weak interactions, including carbon-hydrogen to nitrogen contacts and π-π stacking between aromatic ring systems.
X-ray crystallography represents the primary method for determining atomic-scale structure and serves as the foundation for understanding molecular geometry in solid-state environments. The technique involves measuring angles and intensities of diffracted X-rays to produce three-dimensional electron density maps, revealing atomic positions and chemical bond lengths with high precision. For heterocyclic compounds like pyrimidine derivatives, crystallographic data provides essential information about bond angles, torsional conformations, and intermolecular packing arrangements.
Conformational analysis of this compound would be expected to show a largely planar arrangement of the pyrimidine ring system, with potential rotation around the carbon-nitrogen bond connecting the furylmethyl substituent. The carboxylic acid group likely adopts a coplanar orientation with the pyrimidine ring to maximize conjugation and minimize steric interactions. The furan ring system may exhibit some degree of rotational freedom around the methylene bridge, allowing for conformational flexibility in different chemical environments.
Spectroscopic Characterization
Nuclear Magnetic Resonance Spectral Analysis
Nuclear Magnetic Resonance spectroscopy provides detailed information about the molecular structure and environment of individual atoms within this compound. Proton Nuclear Magnetic Resonance analysis would be expected to show characteristic chemical shift patterns corresponding to the various functional groups present in the molecule.
The aromatic protons of the pyrimidine ring system would appear in the characteristic aromatic region between 6.0 and 8.5 parts per million, with specific chemical shifts influenced by the electron-withdrawing effects of the chlorine substituent and the electron-donating properties of the amino group. The single pyrimidine ring proton would likely appear as a distinct singlet in this region, with its exact position dependent on the cumulative electronic effects of the substituents.
The furylmethyl substituent would contribute multiple signals to the proton Nuclear Magnetic Resonance spectrum. The furan ring protons would appear in the aromatic region, typically between 6.0 and 7.5 parts per million, while the methylene bridge protons connecting the furan ring to the amino nitrogen would appear at approximately 3.0 to 4.0 parts per million. This methylene signal might appear as a doublet due to coupling with the amino proton, depending on the exchange rate and measurement conditions.
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
|---|---|---|---|
| Pyrimidine Ring Proton | 7.0-8.5 | Singlet | 1H |
| Furan Ring Protons | 6.0-7.5 | Multiple | 3H |
| Methylene Bridge | 3.0-4.0 | Doublet | 2H |
| Amino Proton | 1.0-5.0 | Broad | 1H |
| Carboxylic Acid Proton | 10.5-12.0 | Broad | 1H |
The carboxylic acid proton would appear as a broad signal in the downfield region between 10.5 and 12.0 parts per million, characteristic of carboxyl functionality. This signal often exhibits broadening due to rapid exchange with trace water or other protic solvents. The amino proton would appear as a broad signal somewhere between 1.0 and 5.0 parts per million, with its exact position and appearance depending on the hydrogen bonding environment and exchange rate with the solvent system.
Infrared Absorption Signatures
Infrared spectroscopy provides valuable information about the functional groups present in this compound through characteristic vibrational frequencies. The infrared spectrum would display multiple absorption bands corresponding to different molecular vibrations, including stretching and bending modes of various functional groups.
The carboxylic acid functionality would contribute several characteristic absorptions to the infrared spectrum. The carbonyl stretching vibration would appear as a strong absorption band around 1650-1750 cm⁻¹, while the hydroxyl stretching vibration would manifest as a broad absorption between 2500-3300 cm⁻¹. The carbon-oxygen stretching vibration of the carboxyl group would appear around 1200-1300 cm⁻¹.
The pyrimidine ring system would exhibit characteristic aromatic carbon-carbon and carbon-nitrogen stretching vibrations in the region between 1400-1600 cm⁻¹. These absorptions provide fingerprint information for the heterocyclic ring system and can be used to confirm the presence of the pyrimidine core structure. The aromatic carbon-hydrogen stretching vibrations would appear around 3000-3100 cm⁻¹.
The amino group would contribute nitrogen-hydrogen stretching vibrations around 3200-3500 cm⁻¹, appearing as medium intensity bands that may overlap with the carboxylic acid hydroxyl absorption. The furan ring system would display its own set of characteristic vibrations, including ring stretching modes around 1500-1600 cm⁻¹ and carbon-hydrogen stretching vibrations in the aromatic region.
Mass Spectrometric Fragmentation Patterns
Mass spectrometry analysis of this compound would provide molecular weight confirmation and structural information through characteristic fragmentation patterns. The molecular ion peak would appear at mass-to-charge ratio 253/255, showing the characteristic chlorine isotope pattern with peaks separated by two mass units due to the presence of chlorine-35 and chlorine-37 isotopes.
Collision cross section data for various adduct ions provides additional structural information about the gas-phase conformation of the molecule. The protonated molecular ion [M+H]⁺ would appear at mass-to-charge ratio 254.03 with a predicted collision cross section of 151.5 Ų, while the sodium adduct [M+Na]⁺ would appear at 276.01 with a collision cross section of 160.8 Ų.
| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ų) |
|---|---|---|
| [M+H]⁺ | 254.03 | 151.5 |
| [M+Na]⁺ | 276.01 | 160.8 |
| [M-H]⁻ | 252.02 | 155.5 |
| [M+NH₄]⁺ | 271.06 | 166.0 |
| [M+K]⁺ | 291.99 | 157.5 |
| [M+H-H₂O]⁺ | 236.02 | 143.9 |
Properties
IUPAC Name |
5-chloro-2-(furan-2-ylmethylamino)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O3/c11-7-5-13-10(14-8(7)9(15)16)12-4-6-2-1-3-17-6/h1-3,5H,4H2,(H,15,16)(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIGSTMMHDNRYPP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C(=N2)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701176364 | |
| Record name | 5-Chloro-2-[(2-furanylmethyl)amino]-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1087792-09-3 | |
| Record name | 5-Chloro-2-[(2-furanylmethyl)amino]-4-pyrimidinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1087792-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Chloro-2-[(2-furanylmethyl)amino]-4-pyrimidinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701176364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-2-{[(furan-2-yl)methyl]amino}pyrimidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Starting Material Selection
The synthesis typically begins with a pyrimidine core, such as 2,4-dichloropyrimidine or 2,4-dichloropyrimidine-5-carboxylic acid derivatives , which serve as versatile intermediates for substitution reactions.
Chlorination and Amination
- Chlorination at the 5-position : Achieved via electrophilic substitution using chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions, often at elevated temperatures (~80-100°C) in polar solvents like acetonitrile or DMF.
- Amination at the 2-position : The amino group is introduced through nucleophilic displacement of the halogen, typically using ammonia or 2-furylmethylamine in polar protic solvents (ethanol, water) at temperatures around 50-80°C.
Introduction of the Furylmethyl Group
- The furylmethyl moiety is incorporated via nucleophilic substitution on the pyrimidine ring or through methylation of a pre-installed amino group.
- Reagents such as furfuryl alcohol derivatives or furfuryl bromide are used with bases like potassium carbonate in solvents like acetonitrile, under reflux conditions (80-100°C).
Preparation of the Carboxylic Acid Functionality
Carboxylation of the Pyrimidine Ring
- The carboxylic acid group at position 4 can be introduced via oxidation of suitable precursors or direct carboxylation of methyl groups using carbon monoxide or oxidative reagents (e.g., potassium permanganate, potassium dichromate).
- Alternatively, carboxylation of 4-aminopyrimidine derivatives can be achieved through CO₂ fixation under pressure, often in the presence of catalysts such as copper or palladium .
Functional Group Interconversions
- The amino group at position 2 can be converted into a carboxylic acid via oxidative cleavage or amination followed by oxidation steps, depending on the starting materials.
Key Reaction Conditions and Optimization
| Step | Reagents | Solvent | Temperature | Notes |
|---|---|---|---|---|
| Chlorination at 5-position | NCS or Cl₂ | Acetonitrile or DMF | 80–100°C | Controlled to prevent over-chlorination |
| Amination at 2-position | 2-furylmethylamine | Ethanol or Water | 50–80°C | Excess amine ensures complete substitution |
| Furylmethyl group attachment | Furfuryl bromide or alcohol derivatives | Acetonitrile | Reflux (~80°C) | Base like K₂CO₃ used |
| Carboxylation at 4-position | CO₂ under pressure | DMF or aqueous media | 25–80°C | Catalysts may be employed |
Table 1: Summary of Reaction Conditions for Key Steps
| Reaction Step | Reagents | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|---|
| Chlorination | NCS | Acetonitrile | 90°C | 70–85% | Selective at 5-position |
| Nucleophilic substitution | 2-furylmethylamine | Ethanol | 60°C | 65–75% | Excess amine improves yield |
| Furylmethyl attachment | Furfuryl bromide | Acetonitrile | Reflux | 60–70% | Base (K₂CO₃) facilitates reaction |
| Carboxylation | CO₂ | DMF | 25–80°C | 50–60% | Catalyzed by copper |
Note: The yields vary depending on purity, reaction scale, and specific conditions. Optimization often involves adjusting temperature, solvent polarity, and reagent equivalents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furylmethylamino group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyrimidine ring or the furylmethylamino group, potentially yielding reduced analogs.
Substitution: The chloro group at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO(_4)), hydrogen peroxide (H(_2)O(_2)).
Reducing Agents: Sodium borohydride (NaBH(_4)), lithium aluminum hydride (LiAlH(_4)).
Substitution Reagents: Amines, thiols, and other nucleophiles in the presence of catalysts or under heating.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furylmethyl ketones, while substitution reactions can produce a variety of substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and binding affinities due to its potential as a ligand. It may also serve as a precursor for the synthesis of bioactive molecules.
Medicine
The compound’s structural features make it a candidate for drug development, particularly in the design of inhibitors or modulators of specific biological pathways. Its derivatives may exhibit pharmacological activities such as anti-inflammatory or anticancer properties.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mechanism of Action
The mechanism by which 5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved can include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Acting as an agonist or antagonist at receptor sites, influencing signal transduction pathways.
Comparison with Similar Compounds
Structural and Electronic Differences
- This contrasts with sulfur-based substituents (e.g., methylthio in 61727-33-1), which are less polar and more lipophilic . Methylsulfonyl Group (PK11000): A strong electron-withdrawing group enhances electrophilicity, enabling covalent interactions with cysteine residues in proteins .
- Position 5 Substituents: Chlorine vs.
Biological Activity
5-Chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid is a synthetic organic compound with the molecular formula . This compound features a pyrimidine ring that is substituted with a chloro group at the 5-position, a furylmethylamino group at the 2-position, and a carboxylic acid group at the 4-position. Its unique structure suggests potential applications in medicinal chemistry, particularly in drug development due to its biological activity.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate access.
- Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways.
Research Findings
Recent studies have highlighted the following biological activities associated with this compound:
-
Anticancer Properties :
- In vitro assays demonstrated that derivatives of pyrimidine compounds exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231. For example, one study reported IC50 values of 0.87–12.91 μM for certain derivatives, indicating promising anticancer activity compared to standard treatments like 5-Fluorouracil (5-FU) .
- The compound's mechanism involves inducing apoptosis through modulation of caspase levels, which are critical in programmed cell death .
-
Antibacterial Activity :
- Compounds related to pyrimidine structures have shown effectiveness against various bacterial strains, including E. coli and K. pneumoniae. The mechanism often involves targeting bacterial enzymes crucial for survival .
- Specific derivatives have been synthesized and evaluated for their antibacterial efficacy, demonstrating interaction with key enzymes in bacterial metabolism .
Safety and Toxicity
Preliminary toxicity assessments indicate that this compound does not exhibit acute toxicity in animal models up to concentrations of 2000 mg/kg . This suggests a favorable safety profile for further pharmacological evaluations.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound in comparison with similar compounds:
| Compound Name | Anticancer Activity | Antibacterial Activity | Toxicity Level |
|---|---|---|---|
| This compound | High (IC50: 0.87–12.91 μM) | Moderate (effective against E. coli, K. pneumoniae) | Low (2000 mg/kg) |
| 5-Fluorouracil (5-FU) | Standard reference | Not primarily antibacterial | Moderate |
| 2-Amino-5-chloropyrimidine-4-carboxylic acid | Moderate | Limited | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-[(2-furylmethyl)amino]pyrimidine-4-carboxylic acid, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step pathways, such as chlorination of pyrimidine precursors followed by nucleophilic substitution with 2-furylmethylamine. Key steps include:
- Chlorination : Use of thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) at controlled temperatures (50–100°C) to introduce the chlorine atom at the 5-position .
- Amination : Reaction with 2-furylmethylamine in polar aprotic solvents (e.g., DMF) under inert atmospheres to prevent side reactions .
- Critical Parameters : Solvent choice (e.g., DMF vs. dichloromethane) and reaction time (12–24 hrs) significantly impact purity. Excess amine (>1.5 eq) improves substitution efficiency .
Q. How can the structure of this compound be confirmed using spectroscopic techniques?
- Methodology :
- NMR :
- ¹H NMR : Look for signals at δ 6.3–6.8 ppm (furan protons) and δ 4.2–4.5 ppm (N-CH₂-furan).
- ¹³C NMR : Carboxylic acid carbon appears at ~170 ppm; pyrimidine carbons range from 150–160 ppm .
- IR : Strong absorption at ~1680–1700 cm⁻¹ (C=O stretch of carboxylic acid) and 1540 cm⁻¹ (C-N stretch) .
- Mass Spectrometry : Molecular ion peak at m/z 282.7 (calculated for C₁₁H₉ClN₄O₃) .
Q. What functional groups dictate its reactivity in biochemical assays?
- Key Groups :
- Carboxylic Acid : Participates in salt formation or hydrogen bonding with target proteins.
- Chlorine Atom : Enhances electrophilicity of the pyrimidine ring, facilitating nucleophilic substitutions.
- Furylmethylamino Group : Contributes to π-π stacking interactions in enzyme binding pockets .
Advanced Research Questions
Q. How can computational modeling optimize reaction pathways for derivatives of this compound?
- Methodology :
- Quantum Chemical Calculations : Use DFT (e.g., B3LYP/6-31G*) to model transition states during chlorination or amination steps .
- Reaction Path Search : Combine machine learning with experimental data to predict optimal solvent/base combinations (e.g., NaH vs. K₂CO₃) for regioselective modifications .
- Case Study : Simulations show DMF stabilizes intermediates during amination, reducing activation energy by ~15% compared to THF .
Q. How do environmental factors (pH, temperature) affect its stability in biological assays?
- Experimental Design :
- pH Stability : Incubate the compound in buffers (pH 2–10) and monitor degradation via HPLC. Carboxylic acid group protonation at pH < 3 reduces solubility, while deprotonation at pH > 7 increases hydrolysis risk .
- Thermal Stability : Conduct TGA/DSC to identify decomposition temperatures (>200°C typical for pyrimidines) .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Analytical Framework :
- Meta-Analysis : Compare IC₅₀ values from enzyme inhibition assays (e.g., kinase targets) while controlling for assay conditions (e.g., ATP concentration, buffer ionic strength) .
- Structural Validation : Confirm batch purity via X-ray crystallography; impurities >2% can skew activity results .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
